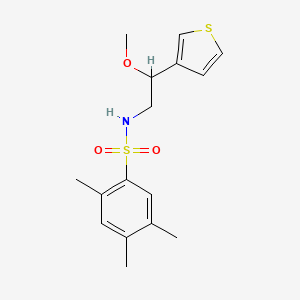

![molecular formula C20H12ClF2N3OS B2420017 3-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide CAS No. 923146-68-3](/img/structure/B2420017.png)

3-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

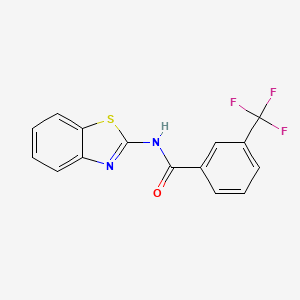

3-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been extensively studied.

Aplicaciones Científicas De Investigación

Kinase Inhibition

Research has identified substituted benzamides as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These compounds, including analogues similar in structure to the mentioned chemical, have demonstrated significant inhibition potency, with favorable pharmacokinetic properties and robust in vivo efficacy in carcinoma models (Borzilleri et al., 2006).

Synthesis and Antimicrobial Activity

The synthesis of related benzamide derivatives has shown promising antimicrobial activities. For instance, the synthesis of 3-Chloro-6-methyl-dibenzo [c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide, a key intermediate of Tianeptine, and its optimization process revealed significant influence on the yield and potential antimicrobial applications (Xiu-lan, 2009).

Fungicidal Properties

Studies on compounds like fluazinam, which shares structural similarities with the specified chemical, have uncovered its fungicidal properties. The crystal structure analysis and the interactions within its structure provide insights into its mechanism of action and potential applications in combating fungal infections (Jeon et al., 2013).

Antimicrobial Derivatives Synthesis

The creation of new benzothiazole and quinazolinone derivatives, related to the compound , has been explored for their antibacterial and antifungal properties. The synthesis process and the structure-activity relationships of these derivatives offer a foundation for developing new antimicrobial agents (Naganagowda & Petsom, 2011).

Propiedades

IUPAC Name |

3-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12ClF2N3OS/c21-14-3-1-2-13(8-14)19(27)26(11-12-4-6-24-7-5-12)20-25-18-16(23)9-15(22)10-17(18)28-20/h1-10H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBXHBNMAZKZLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)N(CC2=CC=NC=C2)C3=NC4=C(C=C(C=C4S3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClF2N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,4-Dichlorophenyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B2419940.png)

![N-(2-furylmethyl)-4-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)

![N-ethyl-6-methyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B2419942.png)

![N-[(5-butylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2419946.png)

![8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2419956.png)

![(E)-4-nitro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2419957.png)